molecular formula C6H15NO B1416201 2-Methyl-4-(methylamino)butan-2-ol CAS No. 866223-53-2

2-Methyl-4-(methylamino)butan-2-ol

Cat. No.: B1416201
CAS No.: 866223-53-2
M. Wt: 117.19 g/mol
InChI Key: ZULPATVQDRLYAC-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylamino)butan-2-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(methylamino)butan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of oxazocenones, which display novel cellular abilities. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the biomolecules involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with specific cellular receptors, leading to changes in intracellular signaling cascades and alterations in gene expression patterns. These changes can subsequently impact cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can be protonated by an acid catalyst, leading to the formation of a carbocation, which then interacts with other molecules . These interactions can result in changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through pathways involving oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and its overall effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

2-methyl-4-(methylamino)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,8)4-5-7-3/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULPATVQDRLYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650923
Record name 2-Methyl-4-(methylamino)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866223-53-2
Record name 2-Methyl-4-(methylamino)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 866223-53-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.